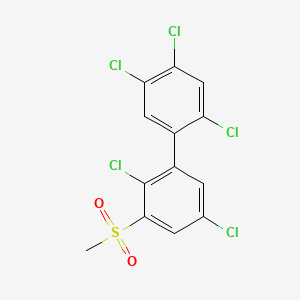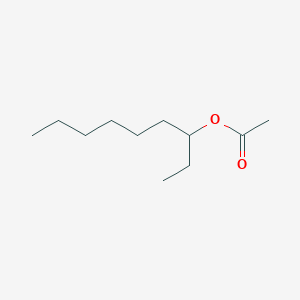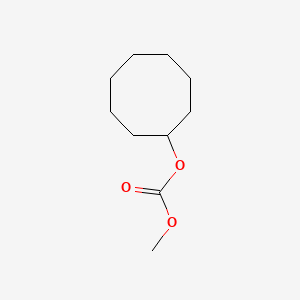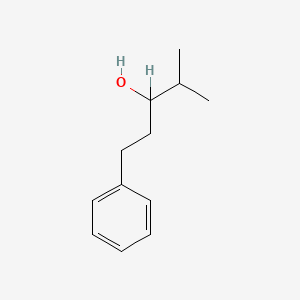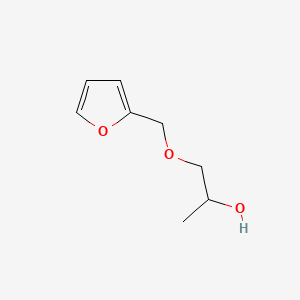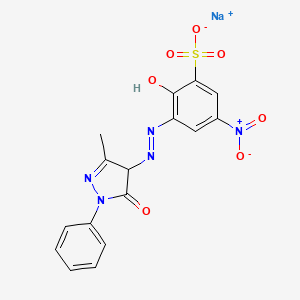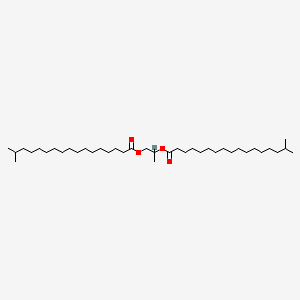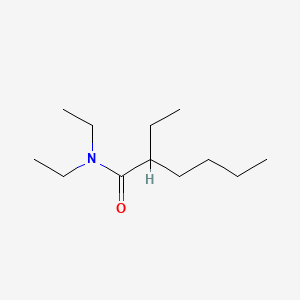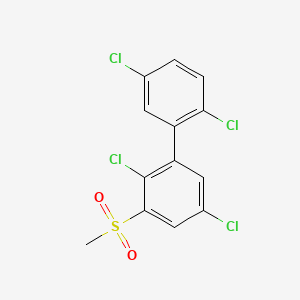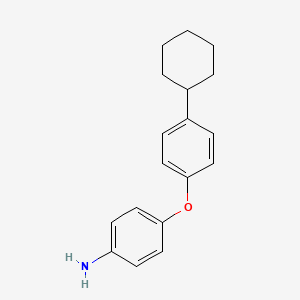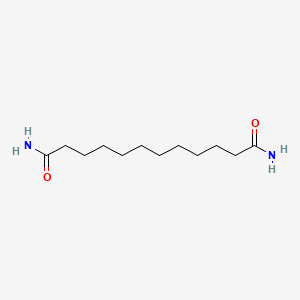
Dodecanediamide
Overview
Description
Dodecanediamide: is an organic compound with the molecular formula C12H24N2O2 . It is a type of diamide, specifically a long-chain aliphatic diamide, which is derived from dodecanoic acid and ammonia. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: Dodecanediamide can be synthesized through the direct amidation of dodecanoic acid with ammonia or an amine under high-temperature conditions. This reaction typically requires a catalyst, such as a metal oxide, to proceed efficiently.
Electrosynthesis: Another method involves the use of electrosynthesis, where dodecanoic acid is reacted with ammonia in an electrochemical cell.
Industrial Production Methods: In industrial settings, this compound is often produced through the direct amidation process due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where dodecanoic acid and ammonia are heated to high temperatures in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecanediamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of dodecanedioic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dodecanediamine.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Dodecanediamide is used as a building block in the synthesis of polymers, particularly polyamides. It serves as a monomer in the production of nylon 6/12, a type of nylon known for its high mechanical strength and thermal stability .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them candidates for the development of new antibiotics.
Industry: this compound is utilized in the production of high-performance materials, including fibers, films, and coatings. Its derivatives are also used as plasticizers and stabilizers in the manufacture of plastics and rubber products .
Mechanism of Action
The mechanism by which dodecanediamide exerts its effects depends on its application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polyamides. The amide groups in this compound facilitate hydrogen bonding, which contributes to the strength and stability of the resulting polymer.
In biological systems, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Hexamethylenediamine: Another diamide used in the production of nylon 6/6.
Sebacamide: A diamide derived from sebacic acid, used in the synthesis of polyamides.
Adipamide: Derived from adipic acid, used in the production of nylon 6/6.
Uniqueness of Dodecanediamide: this compound is unique due to its long aliphatic chain, which imparts distinct physical properties to the polymers it forms. Compared to hexamethylenediamine and adipamide, this compound-based polyamides exhibit higher flexibility and lower melting points, making them suitable for specific industrial applications .
Properties
IUPAC Name |
dodecanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSDHHWPWGCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)N)CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211292 | |
| Record name | Dodecanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-99-3 | |
| Record name | Dodecanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanediamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
